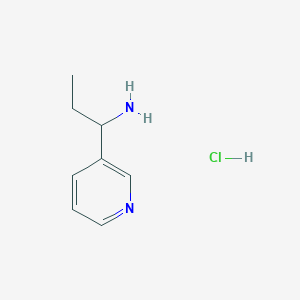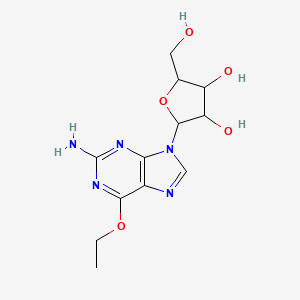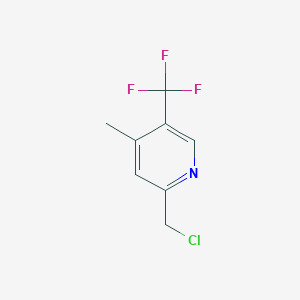
19-Norpregn-4-en-20-yne-3,17-diol, 17-acetate, (3beta,17alpha)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
19-Norpregn-4-en-20-yne-3,17-diol, 17-acetate, (3beta,17alpha)-, also known as ethynodiol diacetate, is a synthetic progestogen. It is commonly used in combination with estrogen in oral contraceptives. This compound is a derivative of norethisterone and is known for its high progestational activity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 19-Norpregn-4-en-20-yne-3,17-diol, 17-acetate, (3beta,17alpha)- involves several steps. One common method starts with the precursor norethisterone. The process includes the acetylation of norethisterone to form the diacetate derivative. This reaction typically uses acetic anhydride as the acetylating agent in the presence of a base such as pyridine .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced purification techniques such as recrystallization and chromatography to ensure the final product meets pharmaceutical standards .
Analyse Des Réactions Chimiques
Types of Reactions
19-Norpregn-4-en-20-yne-3,17-diol, 17-acetate, (3beta,17alpha)- undergoes various chemical reactions, including:
Oxidation: This reaction can convert the hydroxyl groups to ketones.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The acetate groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like sodium methoxide can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketone derivatives, while reduction can produce alcohol derivatives .
Applications De Recherche Scientifique
19-Norpregn-4-en-20-yne-3,17-diol, 17-acetate, (3beta,17alpha)- has several scientific research applications:
Chemistry: It is used as a reference compound in analytical chemistry.
Biology: The compound is studied for its effects on cellular processes and hormone regulation.
Medicine: It is primarily used in the formulation of oral contraceptives.
Industry: The compound is used in the pharmaceutical industry for the production of contraceptive pills.
Mécanisme D'action
The mechanism of action of 19-Norpregn-4-en-20-yne-3,17-diol, 17-acetate, (3beta,17alpha)- involves binding to progesterone receptors in the body. This binding inhibits ovulation by suppressing the release of gonadotropins from the pituitary gland. The compound also alters the cervical mucus, making it more difficult for sperm to penetrate.
Comparaison Avec Des Composés Similaires
Similar Compounds
Norethisterone: A precursor to 19-Norpregn-4-en-20-yne-3,17-diol, 17-acetate, (3beta,17alpha)-, used in various hormonal therapies.
Levonorgestrel: Another synthetic progestogen used in contraceptives.
Desogestrel: A third-generation progestogen with similar applications.
Uniqueness
19-Norpregn-4-en-20-yne-3,17-diol, 17-acetate, (3beta,17alpha)- is unique due to its high progestational activity and its specific use in combination oral contraceptives. Its chemical structure allows for effective binding to progesterone receptors, making it a potent contraceptive agent .
Propriétés
Formule moléculaire |
C22H30O3 |
|---|---|
Poids moléculaire |
342.5 g/mol |
Nom IUPAC |
(17-ethynyl-3-hydroxy-13-methyl-2,3,6,7,8,9,10,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl) acetate |
InChI |
InChI=1S/C22H30O3/c1-4-22(25-14(2)23)12-10-20-19-7-5-15-13-16(24)6-8-17(15)18(19)9-11-21(20,22)3/h1,13,16-20,24H,5-12H2,2-3H3 |
Clé InChI |
WJCWCFAFTXVJQT-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)OC1(CCC2C1(CCC3C2CCC4=CC(CCC34)O)C)C#C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


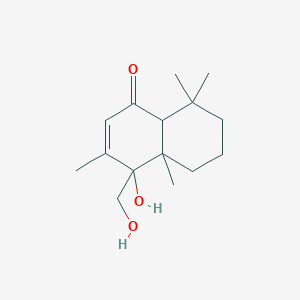

![7-(Hydroxymethyl)-3,7,11,16,20,20-hexamethylpentacyclo[13.8.0.03,12.06,11.016,21]tricos-1(23)-ene-8,19-diol](/img/structure/B15130511.png)
![Propanoicacid,3,3,3-trifluoro-2-[[(phenylmethoxy)carbonyl]imino]-,ethyl ester](/img/structure/B15130521.png)
![1,2-Pyrrolidinedicarboxylic acid, 2-[(2-methylphenyl)methyl]-, 1-(1,1-dimethylethyl) ester, (2S)-](/img/structure/B15130522.png)
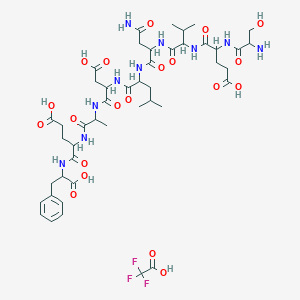

![methyl 1,3-dimethyl-7-(2-methylpropyl)-2,4-dioxo-4aH-pyrrolo[2,3-d]pyrimidin-7-ium-6-carboxylate](/img/structure/B15130533.png)
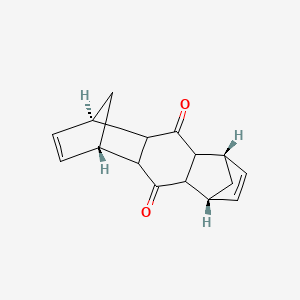
![N-{[3-(2-aminoethyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B15130544.png)
